1,1-Dichloro-3-methylhexane

Description

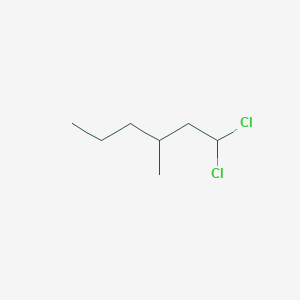

1,1-Dichloro-3-methylhexane is a halogenated alkane with the molecular formula C₇H₁₄Cl₂. It features two chlorine atoms at the first carbon and a methyl branch at the third carbon of a hexane backbone. This structural configuration influences its physical properties, reactivity, and environmental behavior. While specific data on this compound are scarce in the provided evidence, insights can be drawn from analogous chlorinated alkanes and cycloalkanes .

Properties

CAS No. |

16703-32-5 |

|---|---|

Molecular Formula |

C7H14Cl2 |

Molecular Weight |

169.09 g/mol |

IUPAC Name |

1,1-dichloro-3-methylhexane |

InChI |

InChI=1S/C7H14Cl2/c1-3-4-6(2)5-7(8)9/h6-7H,3-5H2,1-2H3 |

InChI Key |

JIVLDPKXUSKHJH-UHFFFAOYSA-N |

SMILES |

CCCC(C)CC(Cl)Cl |

Canonical SMILES |

CCCC(C)CC(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

- 1,1-Dichloroethane (C₂H₄Cl₂): A simpler chlorinated alkane with two chlorines on a single carbon.

- Chlorocyclohexane (C₆H₁₁Cl): A monochlorinated cycloalkane.

- 1-Methylcyclohexane (C₇H₁₄): A branched cycloalkane, highlighting steric effects.

Table 1: Structural Comparison

| Compound | Formula | Chlorine Positions | Branching | Backbone Type |

|---|---|---|---|---|

| 1,1-Dichloro-3-methylhexane | C₇H₁₄Cl₂ | C1 | Methyl at C3 | Linear alkane |

| 1,1-Dichloroethane | C₂H₄Cl₂ | C1 | None | Linear alkane |

| Chlorocyclohexane | C₆H₁₁Cl | C1 (cyclic) | None | Cycloalkane |

| 1-Methylcyclohexane | C₇H₁₄ | None | Methyl at C1 | Cycloalkane |

Table 2: Reaction Yields of Analogous Compounds (50°C in Ethyl Chloride)

| Reactant | Conditions | Major Product (Yield) |

|---|---|---|

| 1-Methylcyclohexene + Me₃Al + HCl | Sequential mixing | 1,1-Dimethylcyclohexane (92%) |

| Cyclohexene + HCl + Me₃Al | Sequential mixing | Chlorocyclohexane (72%) |

Physical and Chemical Properties

While direct data for this compound are unavailable, trends can be inferred:

- Boiling Point: Chlorinated alkanes generally have higher boiling points than their non-halogenated counterparts. For example, 1,1-Dichloroethene (C₂H₂Cl₂) has a boiling point of 31.7°C , whereas this compound’s longer chain and branching likely increase its boiling point significantly.

- Solubility : The methyl branch may reduce water solubility compared to linear dichloroalkanes, similar to how branched alkanes exhibit lower polarity .

Environmental and Toxicological Profiles

- 1,1-Dichloroethene : Classified as a volatile organic compound (VOC) with acute toxicity, targeting the liver and kidneys . This compound’s larger size may reduce volatility but increase persistence in soil due to hydrophobic interactions.

- Regulatory Status: Compounds like hexachlorobenzene () and polychlorinated biphenyls (PCBs) are heavily regulated due to bioaccumulation risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.